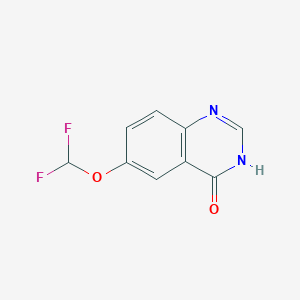
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is a chemical compound that combines the properties of an indole derivative with a trifluoromethanesulfonate group The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Boc group can be added to the indole nitrogen using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate would likely involve large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. This would include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base like pyridine or triethylamine.
Deprotection Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and other strong acids.
Major Products Formed
Substitution Reactions: The major products are the substituted indole derivatives where the trifluoromethanesulfonate group has been replaced by the nucleophile.
Deprotection Reactions: The major product is the deprotected indole derivative with a free amine group.
Wissenschaftliche Forschungsanwendungen
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of indole derivatives.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting biological pathways involving indole derivatives.
Chemical Biology: It can be used in the study of biological systems where indole derivatives play a role, such as in the synthesis of tryptophan analogs.
Wirkmechanismus
The mechanism of action of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(t-Butoxycarbonyl)-indole: Similar in structure but lacks the trifluoromethanesulfonate group.
5-Indolyl trifluoromethanesulfonate: Similar in structure but lacks the Boc protecting group.
Uniqueness
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is unique due to the presence of both the Boc protecting group and the trifluoromethanesulfonate group. This dual functionality allows it to be used in a wider range of synthetic applications, providing both protection for the indole nitrogen and a good leaving group for substitution reactions .
Eigenschaften
Molekularformel |
C14H14F3NO5S |
|---|---|
Molekulargewicht |
365.33 g/mol |
IUPAC-Name |
tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate |
InChI |
InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3 |
InChI-Schlüssel |
YQRXCLOBZMNAAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B12513893.png)
![3,5-Bis({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,4-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B12513900.png)
![4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane](/img/structure/B12513902.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid](/img/structure/B12513903.png)
![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)


amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)

![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
